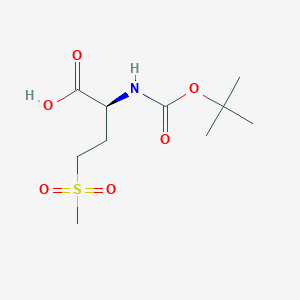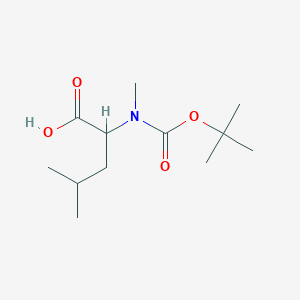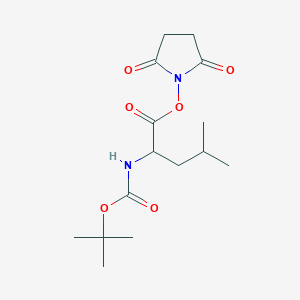
Boc-Dap-OH
Übersicht
Beschreibung
Boc-Dap-OH, also known as (S)-3-amino-2-(tert-Butoxycarbonylamino)propionic acid, is a derivative of amino acids. It is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry. It can be used in the synthesis of peptide drug molecules and bioactive molecules .
Synthesis Analysis
Boc-Dap-OH is involved in various synthesis processes. For instance, it is used in the synthesis of ligand-targeted molecules . The synthesis process involves several steps, including the use of Fmoc-Asp (O t- Bu)-OH, PyBOP, DIPEA, DMF, and other reagents .Molecular Structure Analysis
The molecular formula of Boc-Dap-OH is C8H16N2O4 . It has a molecular weight of 204.22 g/mol . The InChIKey of Boc-Dap-OH is KRJLRVZLNABMAT-YFKPBYRVSA-N . The compound is a zwitterion and acts as a nucleophile to attack the acyl carbon .Chemical Reactions Analysis
Boc-Dap-OH is a zwitterion and acts as a nucleophile to attack the acyl carbon . It is commonly used in reactions that require the addition of a base to prepare a nucleophilic amino acid .Physical And Chemical Properties Analysis
Boc-Dap-OH has a molecular weight of 204.22 g/mol . It is a solid substance . The compound is a zwitterion and acts as a nucleophile to attack the acyl carbon .Wissenschaftliche Forschungsanwendungen
Anticancer Activity : Drąg-Zalesińska et al. (2015) studied betulin derivatives, including Boc-Dap-OH, for their role in treating human epidermoid carcinoma cells. The study revealed that Boc-Dap-OH, when used as a derivative, significantly increased the water solubility of betulin, facilitating its transport through cell membranes. This enhanced solubility was correlated with increased biological activity, highlighting the compound's potential in anticancer applications (Drąg-Zalesińska et al., 2015).
Drug Delivery Systems : Dağ et al. (2015) explored the use of Boc-Dap-OH in the creation of a polymer-albumin conjugate for delivering macromolecular platinum drugs to cancer cells. The study demonstrated how the polymer, which incorporated Boc-Dap-OH, could effectively deliver platinum drugs to ovarian cancer cell lines, showing enhanced toxicity compared to non-protein-coated controls (Dağ et al., 2015).
Peptide Synthesis and Radiopharmaceuticals : Shen et al. (2013) utilized Boc-Dap-OH in the synthesis of peptides for labeling with radiometallic cores. The study detailed the preparation of a lysine-based Dap derivative where Boc-Dap-OH was a key component. This approach resulted in peptides that could be efficiently labeled with radiometals, proving useful in creating peptide radiopharmaceuticals with favorable in vivo characteristics (Shen et al., 2013).
Peptide Nucleic Acid (PNA) Oligomerization : St Amant and Hudson (2012) developed a Boc-protecting group strategy using Fmoc-based PNA oligomerization for various nucleobases, including thymine and diaminopurine (DAP). The study demonstrated that Boc-Dap-OH could be integrated into PNAs, significantly enhancing their binding selectivity and acting as a fluorescent probe in PNA-DNA duplexes (St Amant & Hudson, 2012).
Solid-Phase Peptide Synthesis : Moreira et al. (2021) reported a high-yielding total synthesis of the antibiotic daptomycin using a stable kynurenine synthon in solid-phase peptide synthesis (SPPS). In this process, Boc-Dap-OH played a crucial role, demonstrating the utility of Boc-protected amino acids in efficient peptide synthesis (Moreira et al., 2021).
Wirkmechanismus
Safety and Hazards
When handling Boc-Dap-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373154 | |
| Record name | Boc-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dap-OH | |
CAS RN |
73259-81-1 | |
| Record name | Boc-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)





